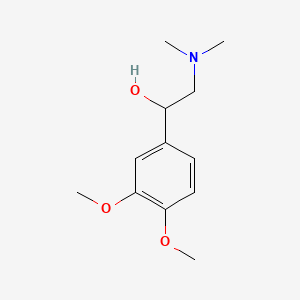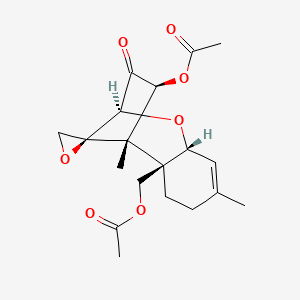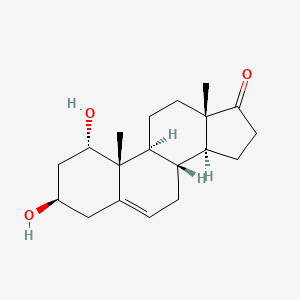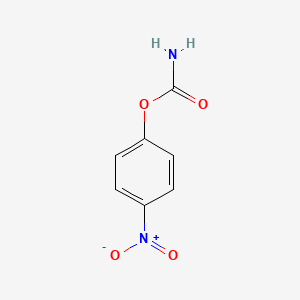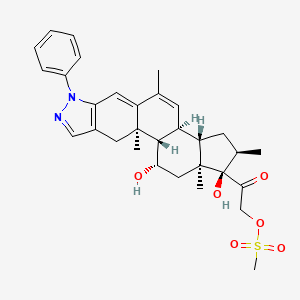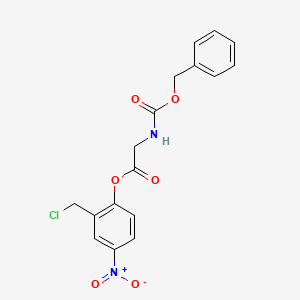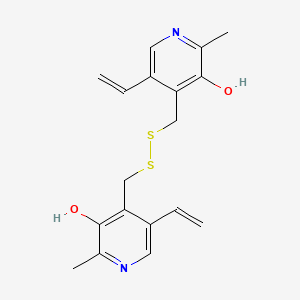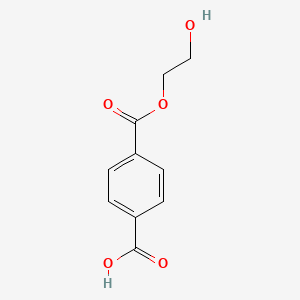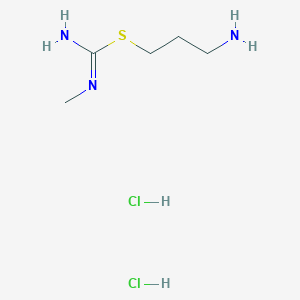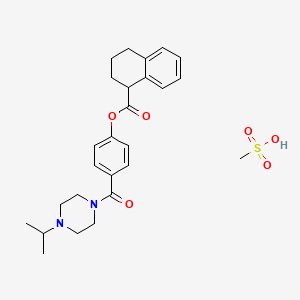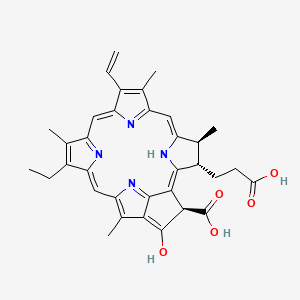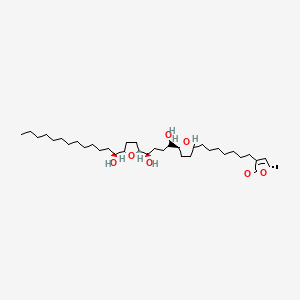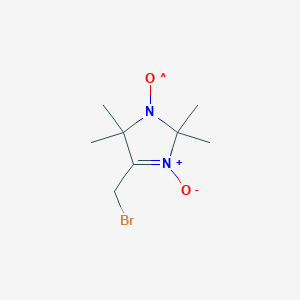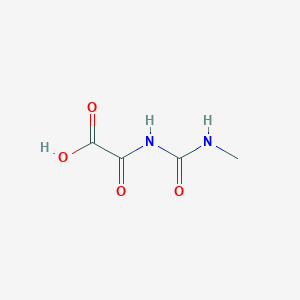
5-N-Methyloxaluric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-Methyloxaluric acid is a N-acylurea and a monocarboxylic acid.
Scientific Research Applications
Role in Advanced Glycation End-Products Formation
Methylglyoxal (MG), a related alpha-oxoaldehyde, is involved in the formation of various advanced glycation end-products (AGEs), such as MG-H1, MG-H2, MG-H3, and others. These compounds have been identified in vivo and are associated with complications of diabetes and some neurodegenerative diseases. In addition, MG is formed during the processing, cooking, and prolonged storage of foodstuffs and beverages (Nemet, Varga-Defterdarović, & Turk, 2006).
DNA and RNA Formylation
The emerging DNA and RNA formylation, including 5-formyl-2'-deoxycytidine (5-fodC) and 5-formylcytidine (5-forC), plays functional roles in various physiological processes. Detection of DNA and RNA formylation is challenging due to the low amounts of formylated DNA and RNA. A method for the sensitive determination of DNA and RNA formylation has been developed to address this issue (Jiang et al., 2017).
Electrooxidation in Barbituric Acid Derivatives
A study on the electrooxidation of 4-methylcatechol in the presence of barbituric acid derivatives demonstrated the conversion of these compounds through an ECEC mechanism pathway, contributing to our understanding of the electrochemical behavior of such compounds (Nematollahi & Tammari, 2005).
Stability of 5-Hydroxymethylcytosine in DNA
5-Hydroxymethylcytosine (hmC), an oxidation product of 5-methylcytosine in DNA, is a stable modification in most mammalian cells. The reduction of hmC levels in DNA is a hallmark of cancers, and understanding its dynamics is fundamental to comprehending its function (Bachman et al., 2014).
DNA and RNA Methylation in Circulating Tumor Cells
The study of DNA methylation, like 5-methylcytosine (5-mC), and its roles in diverse biological processes, including regulatory functions, has been explored. Recent investigations into RNA modifications also emphasize the functions of RNA adenine and cytosine methylations on gene regulation (Chen, Zhao, & He, 2016).
Intestinal Antiinflammatory Effects and Regulation
5-Aminosalicylic acid (5-ASA), used in the treatment of inflammatory bowel diseases, is known to inhibit cytokine and inflammatory mediator production. The mechanism underlying the intestinal effects of 5-ASA involves peroxisome proliferator–activated receptor-γ (PPAR-γ), indicating a target of 5-ASA underlying its antiinflammatory effects in the colon (Rousseaux et al., 2005).
properties
Product Name |
5-N-Methyloxaluric acid |
|---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)-2-oxoacetic acid |
InChI |
InChI=1S/C4H6N2O4/c1-5-4(10)6-2(7)3(8)9/h1H3,(H,8,9)(H2,5,6,7,10) |
InChI Key |
APOPSBQCJFDMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



